Beta-Amyloid (33-42) is a peptide fragment derived from the amyloid precursor protein, which plays a significant role in the development of Alzheimer's disease. This specific fragment consists of 10 amino acids and is part of a larger family of beta-amyloid peptides that are implicated in neurodegenerative processes. The aggregation of beta-amyloid peptides in the brain leads to the formation of plaques, which are characteristic features of Alzheimer's disease pathology.
Beta-Amyloid (33-42) is generated through the enzymatic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase. The amyloid precursor protein is predominantly found in neuronal tissues, and its processing leads to various fragments, including beta-amyloid (1-42), which is the most studied variant due to its strong association with plaque formation.
Beta-Amyloid (33-42) falls under the classification of peptides, specifically as a neurotoxic peptide associated with neurodegenerative diseases. It is categorized within the broader group of amyloid peptides that contribute to amyloidosis, a condition characterized by abnormal protein aggregation.
The synthesis of Beta-Amyloid (33-42) can be achieved through solid-phase peptide synthesis, a widely used method for producing peptides in a laboratory setting. This technique involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid support.
Beta-Amyloid (33-42) has a specific amino acid sequence that contributes to its structural properties. The sequence consists of ten amino acids:
This peptide exhibits a propensity to form beta-sheet structures, which are critical for its aggregation behavior.
The molecular weight of Beta-Amyloid (33-42) is approximately 1,100 Da. The presence of hydrophobic residues within its structure facilitates intermolecular interactions that lead to aggregation.
Beta-Amyloid (33-42) can undergo several chemical reactions, primarily related to its aggregation into oligomers and fibrils. These reactions are influenced by environmental factors such as pH, temperature, and ionic strength.
The mechanism by which Beta-Amyloid (33-42) exerts its effects involves several pathways:
Research indicates that even low concentrations of oligomeric Beta-Amyloid (33-42) can significantly impair synaptic plasticity and cognitive function in experimental models.
Beta-Amyloid (33-42) is typically found as a white powder when lyophilized. It is soluble in organic solvents such as dimethyl sulfoxide and exhibits limited solubility in aqueous solutions at physiological pH.
Beta-Amyloid (33-42) is primarily used in research related to Alzheimer's disease for several purposes:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2